

Technical Support Center: Characterization of Boc-NH-PEG2-CH2CH2COOH

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Compound of Interest

Compound Name: **Boc-NH-PEG2-CH2CH2COOH**

Cat. No.: **B1681245**

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Welcome to the technical support center for the characterization of **Boc-NH-PEG2-CH2CH2COOH**. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the analysis of this bifunctional PEG linker.

Molecular Structure:

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for **Boc-NH-PEG2-CH2CH2COOH**?

A1: For long-term stability, it is recommended to store the compound in its pure form at -20°C for up to three years, or at 4°C for up to two years.^[1] If dissolved in a solvent, the stock solution should be stored at -80°C for up to six months or at -20°C for up to one month.^[2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution after preparation.

Q2: What are the expected molecular weight and formula for this compound?

A2: The molecular formula for **Boc-NH-PEG2-CH2CH2COOH** is C₁₂H₂₃NO₆, and the corresponding molecular weight is 277.31 g/mol .^[2]

Q3: In which solvents is **Boc-NH-PEG2-CH2CH2COOH** soluble?

A3: This compound is highly soluble in polar organic solvents such as DMSO, DMF, and methanol. Its PEG linker also imparts good solubility in aqueous solutions.[2][3]

Troubleshooting Guides

Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

Issue: My ^1H NMR spectrum shows unexpected peaks or incorrect integrations.

This is a common issue that can arise from impurities, degradation, or improper sample preparation. Below is a guide to interpreting the ^1H NMR spectrum of **Boc-NH-PEG2-CH₂CH₂COOH** and troubleshooting common problems.

Predicted ^1H NMR Spectrum and Peak Assignments:

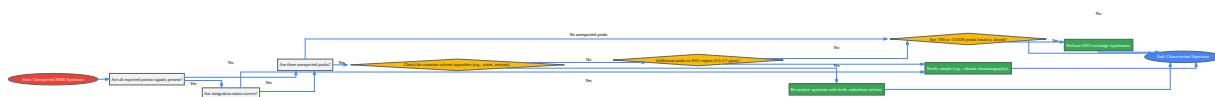
The following table outlines the predicted chemical shifts and multiplicities for the protons in **Boc-NH-PEG2-CH₂CH₂COOH**. These values are estimates and can vary slightly based on the solvent and concentration.

Protons	Chemical Shift (ppm)	Multiplicity	Integration
a (-C(CH ₃) ₃)	~1.44	Singlet	9H
b (-NH-CH ₂)	~3.30	Triplet	2H
c (-O-CH ₂ -CH ₂ -NH-)	~3.55	Triplet	2H
d (-O-CH ₂ -CH ₂ -O-)	~3.65	Multiplet	4H
e (-O-CH ₂ -CH ₂ -COOH)	~3.75	Triplet	2H
f (-CH ₂ -CH ₂ -COOH)	~2.60	Triplet	2H
g (-NH-)	~5.5 (broad)	Singlet	1H
h (-COOH)	~11.0 (broad)	Singlet	1H

Troubleshooting ^1H NMR Issues:

Problem	Possible Cause(s)	Recommended Solution(s)
Unexpected singlet around 1.56 ppm (in CDCl_3) or 3.33 ppm (in DMSO-d_6)	Presence of water in the NMR solvent.	Use fresh, anhydrous deuterated solvent.
Signals for -NH and -COOH protons are very broad or not visible.	These protons are exchangeable.	This is normal. The chemical shift and appearance of these peaks are highly dependent on solvent, concentration, and temperature. A D_2O exchange experiment can confirm their assignment.
Additional peaks in the 3.5-3.7 ppm region.	Presence of free PEG or related PEG-containing impurities.	Purify the sample using column chromatography.
A singlet around 2.05 ppm (in CDCl_3).	Residual acetone from cleaning glassware.	Ensure all glassware is thoroughly dried.
Incorrect integration ratios.	Incomplete dissolution of the sample or presence of impurities.	Ensure the sample is fully dissolved before analysis. If impurities are suspected, further purification is needed.

Logical Troubleshooting Workflow for ^1H NMR:



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Troubleshooting workflow for ^1H NMR analysis.

Mass Spectrometry (MS)

Issue: I am observing unexpected masses or fragmentation patterns in my ESI-MS spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for confirming the molecular weight of **Boc-NH-PEG2-CH₂CH₂COOH**. However, adduct formation and fragmentation can sometimes lead to confusing spectra.

Expected Ions in ESI-MS:

In positive ion mode, you can expect to see the following ions:

Ion	m/z	Description
$[M+H]^+$	278.32	Protonated molecule
$[M+Na]^+$	300.30	Sodium adduct
$[M+K]^+$	316.27	Potassium adduct

Common Fragmentation Patterns of Boc-Protected Amines:

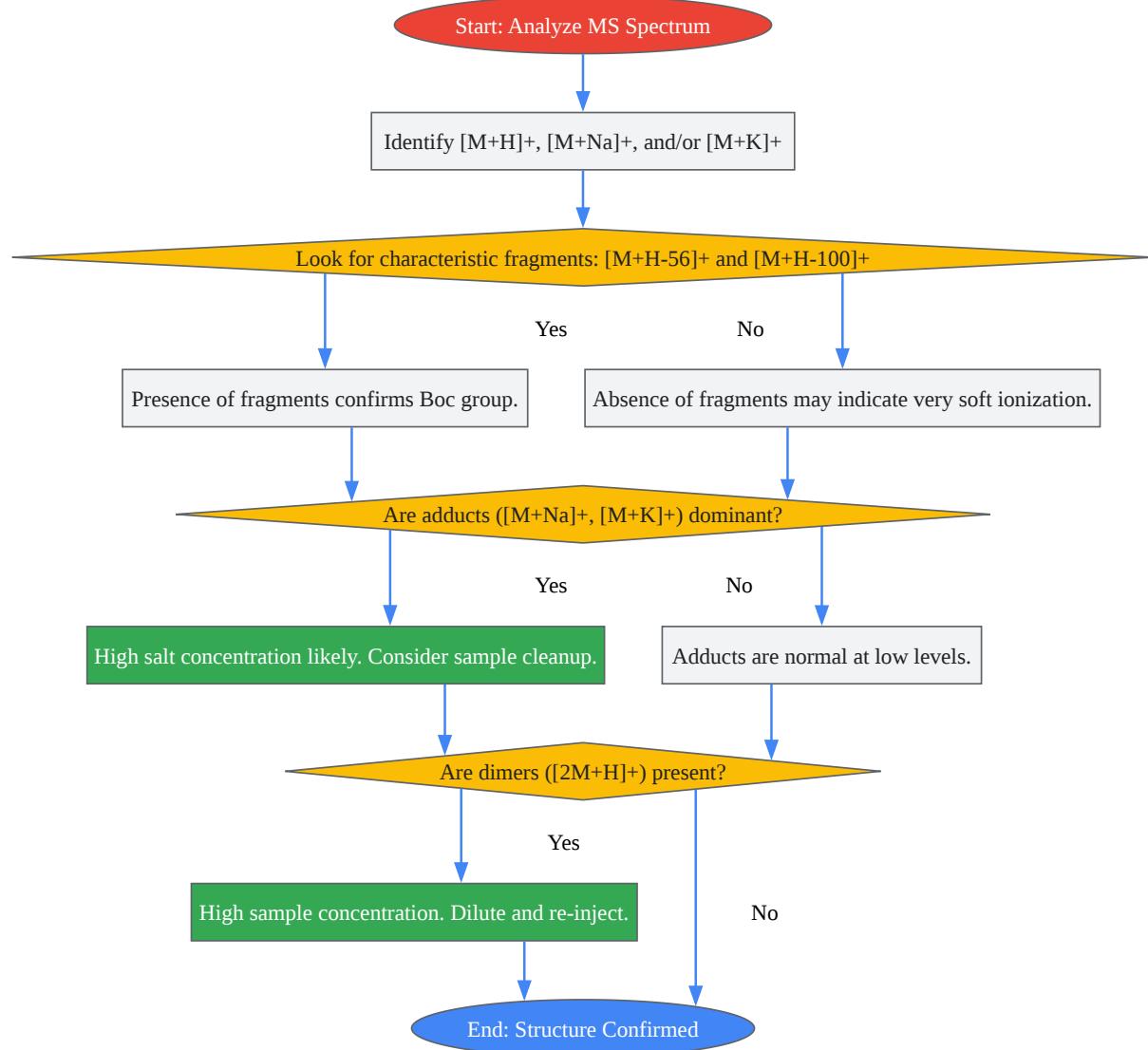
The Boc (tert-butoxycarbonyl) protecting group is known to undergo characteristic fragmentation in MS. The most common losses are:

- Loss of isobutylene (56 Da): $[M+H - 56]^+$
- Loss of the entire Boc group (100 Da): $[M+H - 100]^+$

Troubleshooting ESI-MS Issues:

Problem	Possible Cause(s)	Recommended Solution(s)
Multiple adducts ($[M+Na]^+$, $[M+K]^+$) are more intense than the protonated molecule ($[M+H]^+$).	High salt concentration in the sample or mobile phase.	Use high-purity solvents and deionized water for the mobile phase. If possible, desalt the sample before analysis.
Observation of a significant peak at $[M+H - 56]^+$.	In-source fragmentation leading to the loss of isobutylene from the Boc group. ^{[4][5]}	This is a characteristic fragmentation and can help confirm the presence of the Boc group. To reduce in-source fragmentation, lower the cone voltage or source temperature.
A prominent peak at $[M+H - 100]^+$ is observed.	Fragmentation leading to the loss of the entire Boc group. ^{[4][5]}	Similar to the loss of isobutylene, this confirms the Boc group. Optimize source conditions to control the degree of fragmentation.
Dimer formation ($[2M+H]^+$, $[2M+Na]^+$) is observed.	High sample concentration.	Dilute the sample before injection.

Logical Flow for MS Data Interpretation:

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Interpretation workflow for ESI-MS data.

High-Performance Liquid Chromatography (HPLC)

Issue: My HPLC chromatogram shows poor peak shape (tailing, fronting) or unexpected peaks.

Reversed-phase HPLC (RP-HPLC) is a standard method for assessing the purity of **Boc-NH-PEG2-CH2CH2COOH**. Peak shape issues can affect the accuracy of quantification.

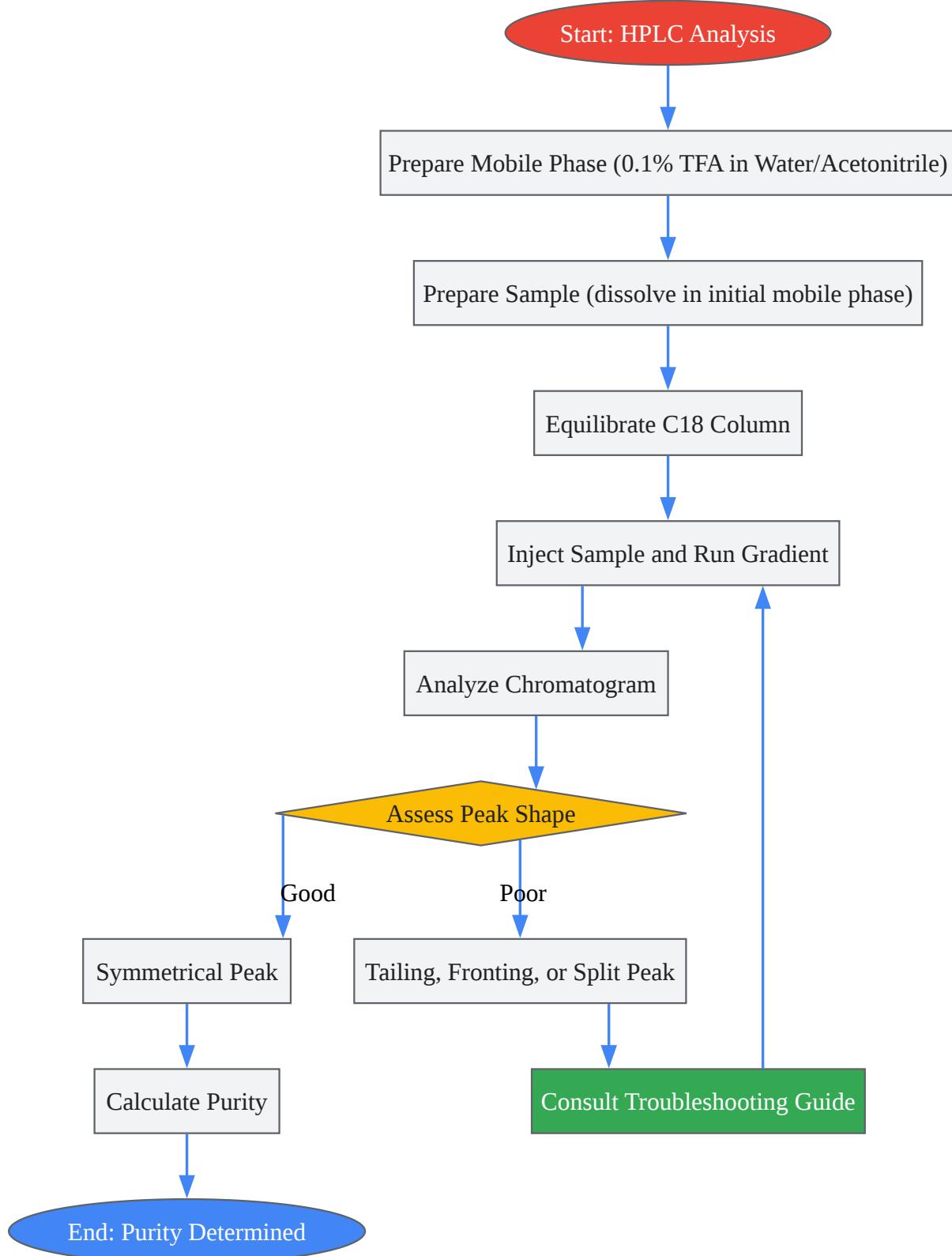
Recommended RP-HPLC Method:

- Column: C18, 4.6 x 150 mm, 5 μ m
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
- Gradient: 5% to 95% B over 20 minutes
- Flow Rate: 1.0 mL/min
- Detection: UV at 214 nm

Troubleshooting HPLC Peak Shape:

Problem	Possible Cause(s)	Recommended Solution(s)
Peak Tailing	<ul style="list-style-type: none">- Secondary interactions between the carboxylic acid and residual silanols on the column.- Column overload.	<ul style="list-style-type: none">- Ensure the mobile phase is sufficiently acidic (e.g., 0.1% TFA) to suppress the ionization of the carboxylic acid.- Reduce the injection mass.
Peak Fronting	<ul style="list-style-type: none">- Sample solvent is stronger than the mobile phase.- Column collapse.	<ul style="list-style-type: none">- Dissolve the sample in the initial mobile phase composition.- Check the column's pressure limits and ensure they have not been exceeded.
Split Peaks	<ul style="list-style-type: none">- Clogged column frit.- Column void.	<ul style="list-style-type: none">- Reverse-flush the column (if the manufacturer allows).- Replace the column if the problem persists.
Ghost Peaks	<ul style="list-style-type: none">- Contamination in the mobile phase or from the system.	<ul style="list-style-type: none">- Use fresh, high-purity solvents and additives.- Run a blank gradient to identify the source of the contamination.

Experimental Workflow for HPLC Analysis:



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General workflow for RP-HPLC analysis.

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